hopenol B
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Overview
Description
Hopenol B is a triterpenoid compound that belongs to the hopane family of triterpenes. These compounds are known for their complex structures and diverse biological activities. This compound is found in various plants and is a component of surface wax in some species, such as oats
Preparation Methods
Synthetic Routes and Reaction Conditions
Hopenol B is synthesized from a common linear precursor, 2,3-oxidosqualene, through the action of oxidosqualene cyclases (OSCs). These enzymes catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpenoid skeletons . In the case of this compound, specific OSCs from plants like Avena strigosa (oats) and Aquilegia have been identified to produce this compound .
Industrial Production Methods
The industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathways in plants and potentially using microbial systems for large-scale production . Genetic engineering and metabolic pathway optimization are key strategies being explored to enhance the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Hopenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Hopenol B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hopenol B involves its interaction with specific molecular targets and pathways. In plants, this compound is synthesized through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme’s active site facilitates the transfer of protons and methyl groups, leading to the formation of the hopane skeleton . This process involves hydride shifting and deprotonation, which are critical for the formation of this compound .
Comparison with Similar Compounds
Hopenol B is part of the hopane family of triterpenes, which includes compounds like hop-17(21)-en-3β-ol and simiarenol . These compounds share similar biosynthetic pathways but differ in their specific structures and biological activities. This compound is unique due to its specific cyclization mechanism and the role it plays in plant surface wax formation .
List of Similar Compounds
- Hop-17(21)-en-3β-ol
- Simiarenol
- Butyrospermol
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |
InChI Key |
LFPVZIIPFONRSW-MZIWDXLGSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Origin of Product |
United States |
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